molecular formula C23H27FN2O8 B4013576 1-(3-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate

1-(3-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate

Cat. No.: B4013576
M. Wt: 478.5 g/mol
InChI Key: OCOYJYTVLSUEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a derivative of piperazine and has been found to exhibit promising properties in various scientific research studies.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound has also been found to modulate the activity of various ion channels, including the voltage-gated potassium channels.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit analgesic effects by modulating the activity of pain receptors in the brain. In addition, this compound has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is its potential as a therapeutic agent. This compound has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 1-(3-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. One potential direction is the development of new drugs based on this compound for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another potential direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic properties. Additionally, future studies could focus on the synthesis of this compound and the development of new, more efficient synthesis methods.

Scientific Research Applications

1-(3-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties. Studies have also shown that this compound has potential as a treatment for various neurological disorders, including depression, anxiety, and schizophrenia.

Properties

IUPAC Name

(3-fluorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4.C2H2O4/c1-26-18-13-20(28-3)19(27-2)12-16(18)14-23-7-9-24(10-8-23)21(25)15-5-4-6-17(22)11-15;3-1(4)2(5)6/h4-6,11-13H,7-10,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOYJYTVLSUEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
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